6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine
Description
6-(1H-Imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a 1H-imidazole substituent at the 6-position and a 2-phenylethylamine group at the 4-position. The compound’s structure combines a pyrimidine core with heterocyclic and aromatic substituents, a design frequently exploited in medicinal chemistry for targeting enzymes or receptors involved in diseases such as cancer or inflammatory disorders.
Properties
IUPAC Name |
6-imidazol-1-yl-N-(2-phenylethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-4-13(5-3-1)6-7-17-14-10-15(19-11-18-14)20-9-8-16-12-20/h1-5,8-12H,6-7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCYADDMGNFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=NC=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine derivative with an imidazole derivative in the presence of a suitable base such as potassium carbonate.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a reductive amination reaction. This involves reacting the intermediate compound with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives of the imidazole ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors and modulating their signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.
Comparison with Similar Compounds
4-[4-(Dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine
- Substituents: A 4-(dimethylamino)phenyl group at the 4-position and an unsubstituted imidazole at the 6-position.
- Key Differences : The absence of a phenethylamine side chain and the presence of an aryl group may enhance π-π stacking interactions but reduce flexibility compared to the target compound.
- Applications : Evaluated for anticancer activity, suggesting that imidazole-pyrimidine hybrids are viable scaffolds for oncology drug development .
6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amine
- Substituents: A methyl-substituted imidazole at the 6-position and a free amino group at the 4-position.
- Key Differences : The lack of a phenethyl group reduces molecular weight (175.19 vs. 265.31) and may decrease lipophilicity. Methylation of the imidazole could sterically hinder binding to target proteins .
Compounds with Varied Amine Substituents
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1p)
- Substituents : A propylimidazole side chain and a nitro-triazole group at the 2-position.
- The propyl linker may confer different conformational flexibility compared to the phenethyl group in the target compound .
6-[4-(1H-Imidazol-2-yl)piperidin-1-yl]pyrimidin-4-amine Derivatives
- Substituents : A piperidine ring fused to an imidazole at the 6-position.
- Key Differences : The rigid piperidine-imidazole system contrasts with the flexible phenethylamine group in the target compound. Such derivatives are reported as kinase modulators, highlighting the role of substituent geometry in biological activity .
Fused-Ring Pyrimidine Derivatives
7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
- Structure : A pyrrolo-pyrimidine core with a propylimidazole substituent.
- However, this structural feature diverges significantly from the non-fused pyrimidine in the target compound .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s phenethylamine group can be synthesized via nucleophilic substitution, similar to methods used for propylimidazole derivatives (e.g., THF/amine reactions in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
